Cas no 77368-72-0 (2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-{[4-({1-[(1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-{4-[(2-aminoethyl)carbamoyl]-2,4'-bi-1,3-thiazol-2'-yl}-2-h)

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-{[4-({1-[(1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-{4-[(2-aminoethyl)carbamoyl]-2,4'-bi-1,3-thiazol-2'-yl}-2-h structure
77368-72-0 structure
Productnaam:2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-{[4-({1-[(1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-{4-[(2-aminoethyl)carbamoyl]-2,4'-bi-1,3-thiazol-2'-yl}-2-h
CAS-nummer:77368-72-0
MF:C57H87N19O26S2
MW:1518.54239010811
CID:1784799

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-{[4-({1-[(1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-{4-[(2-aminoethyl)carbamoyl]-2,4'-bi-1,3-thiazol-2'-yl}-2-h Chemische en fysische eigenschappen

Naam en identificatie

    • 2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-{[4-({1-[(1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-{4-[(2-aminoethyl)carbamoyl]-2,4'-bi-1,3-thiazol-2'-yl}-2-h
    • LogP
    • Inchi: 1S/C57H87N19O26S2/c1-16-31(73-46(75-44(16)62)21(7-28(60)81)67-9-20(59)45(63)90)48(92)74-33(41(22-10-65-15-68-22)99-56-43(37(86)34(83)26(11-77)98-56)100-55-39(88)42(101-57(64)95)35(84)27(12-78)97-55)50(94)69-17(2)25(80)8-29(82)72-32(18(3)79)49(93)76-51(102-54-38(87)36(85)30(61)19(4)96-54)40(89)53-71-24(14-104-53)52-70-23(13-103-52)47(91)66-6-5-58/h10,13-15,17-21,25-27,30,32-43,51,54-56,67,77-80,83-89H,5-9,11-12,58-59,61H2,1-4H3,(H2,60,81)(H2,63,90)(H2,64,95)(H,65,68)(H,66,91)(H,69,94)(H,72,82)(H,74,92)(H,76,93)(H2,62,73,75)
    • InChI-sleutel: NZHOIRNVDWJTQJ-UHFFFAOYSA-N
    • LACHT: CC(C(C(NC(C(C1SC=C(C2SC=C(C(NCCN)=O)N=2)N=1)O)OC1C(O)C(O)C(N)C(C)O1)=O)NC(CC(C(NC(C(C(C1N=CNC=1)OC1C(OC2C(O)C(OC(=O)N)C(O)C(CO)O2)C(O)C(O)C(CO)O1)NC(C1C(C)=C(N)N=C(C(NCC(C(=O)N)N)CC(=O)N)N=1)=O)=O)C)O)=O)O

Berekende eigenschappen

  • Exacte massa: 1517.551105
  • Monoisotopische massa: 1517.551105
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 25
  • Aantal waterstofbondacceptatoren: 32
  • Zware atoomtelling: 104
  • Aantal draaibare bindingen: 36
  • Complexiteit: 2860
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 25
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 815

Experimentele eigenschappen

  • Dichtheid: 1.67
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.712

2-({2-[2-{[(6-amino-2-{3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl}-5-methylpyrimidin-4-yl)carbonyl]amino}-3-{[4-({1-[(1-[(5-amino-3,4-dihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy]-2-{4-[(2-aminoethyl)carbamoyl]-2,4'-bi-1,3-thiazol-2'-yl}-2-h Gerelateerde literatuur

Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Taizhou Jiayin Chemical Co., Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd